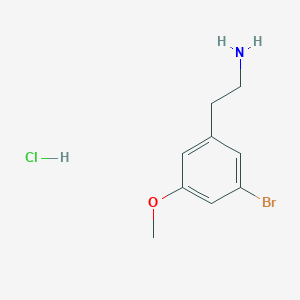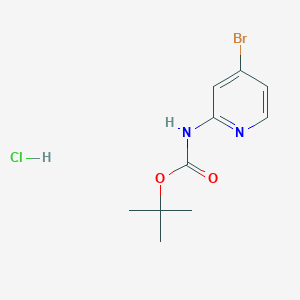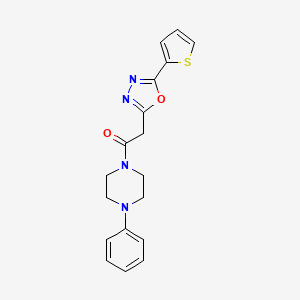
2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromo-5-methoxyphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 262450-67-9 . It has a molecular weight of 266.57 and its linear formula is C9H13BrClNO . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-bromo-5-methoxyphenyl)ethan-1-amine hydrochloride . The InChI code is 1S/C9H12BrNO.ClH/c1-12-9-5-7(2-3-11)4-8(10)6-9;/h4-6H,2-3,11H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Metabolism and Environmental Studies
In Vivo Metabolism in Rats : A study investigated the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying several metabolites through urine analysis. This research highlights metabolic pathways involving deamination and oxidation, relevant to understanding the biotransformation of related compounds (Kanamori et al., 2002).
Environmental Degradation by Bacteria : The reductive dechlorination of methoxychlor, a compound related by its methoxyphenyl group, by environmental bacterial species demonstrates bacteria's role in the primary degradation of such compounds in submerged environments (Satsuma & Masuda, 2012).
Human Cytochrome P450 Enzyme Metabolism : Another study on methoxychlor, sharing the methoxyphenyl motif, outlined its metabolism by human cytochrome P450 enzymes, providing insight into the metabolic fate of related chemicals in humans (Hu & Kupfer, 2002).
Synthetic Applications
Synthesis of Morpholine Derivatives : A synthetic route to 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the utility of related structures in generating new compounds with potential pharmaceutical applications (Bin, 2011).
Identification in Case of Intoxication : The determination of a novel psychoactive substance structurally related to 2-(3-Bromo-5-methoxyphenyl)ethanamine; hydrochloride in serum and urine by high-performance liquid chromatography with tandem mass spectrometry underscores the importance of analytical methods in toxicology (Poklis et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-5-7(2-3-11)4-8(10)6-9;/h4-6H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLWQTQJPWFRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)



![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)
![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)

![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)
![2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2981001.png)


